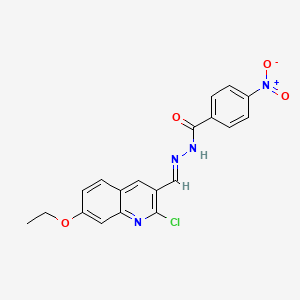

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide

Description

The compound “(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide” is a hydrazone derivative characterized by a 4-nitrobenzohydrazide core linked via an E-configured hydrazone bond to a substituted quinoline moiety. The quinoline group features a chlorine atom at position 2 and an ethoxy group at position 7, which likely enhances its lipophilicity and electronic properties, influencing both its reactivity and biological interactions. Hydrazones are well-documented for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory effects, attributed to their ability to form hydrogen bonds and coordinate with metal ions .

Synthesis of such compounds typically involves the condensation of 4-nitrobenzohydrazide with an aldehyde or ketone under acidic or basic conditions. For example, describes a similar synthesis route using 2-methoxybenzaldehyde and 4-nitrobenzohydrazide in absolute methanol. Structural characterization relies on techniques such as IR (to confirm N–H and C=O stretches), NMR (to verify E/Z configuration and substituent positions), and X-ray crystallography (to resolve spatial arrangements and hydrogen-bonding networks) .

Properties

IUPAC Name |

N-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O4/c1-2-28-16-8-5-13-9-14(18(20)22-17(13)10-16)11-21-23-19(25)12-3-6-15(7-4-12)24(26)27/h3-11H,2H2,1H3,(H,23,25)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPKVIPAZUDEBV-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide typically involves the condensation of 2-chloro-7-ethoxyquinoline-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amino derivatives of the original compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide exhibit significant anticancer properties. For instance, studies have shown that related quinoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The compound's mechanism of action may involve the inhibition of protein tyrosine kinases, which are crucial for cancer cell signaling .

Antimicrobial Properties

The compound has been explored for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent. The presence of the nitro group is believed to enhance its efficacy against microbial targets .

Pharmacological Investigations

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for potential anti-inflammatory and analgesic effects. The pharmacological profile indicates interactions with multiple biological targets, which could lead to diverse therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of HER-2 oncogene | |

| Antimicrobial | Activity against Mycobacterium spp. | |

| Anti-inflammatory | Potential modulation of pathways |

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reactants | 2-chloro-7-ethoxyquinoline, 4-nitrobenzohydrazide |

| Catalyst | Acetic acid |

| Reaction Temperature | Reflux |

| Purification Method | Recrystallization |

Case Study 1: Anticancer Efficacy

A study conducted on various quinoline derivatives demonstrated that compounds structurally similar to this compound showed promising results in inhibiting cancer cell lines. The study utilized IC50 values to measure potency, revealing significant selectivity towards HER-2 positive cells compared to non-transfected controls .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting strong potential as future antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N’-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and nitrobenzohydrazide moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazones with 4-Nitrobenzohydrazide Core

Key Observations:

- The chlorine and ethoxy groups enhance steric bulk and electron-withdrawing effects compared to methoxy or hydroxyl substituents in other derivatives .

- Thiazole- or pyrazole-containing analogs (e.g., ) exhibit distinct electronic profiles due to their heterocyclic nature, which may alter binding affinities in biological targets .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Physicochemical Data

Key Observations:

- The quinoline proton signals in the target compound are expected upfield compared to benzylidene derivatives due to electron-withdrawing effects .

- Hydrazone NH protons consistently appear downfield (δ ~11–12 ppm) across analogs, confirming the E configuration .

- C=O stretches in IR vary slightly (1655–1660 cm⁻¹), reflecting differences in conjugation with substituents .

Biological Activity

(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide is a hydrazone derivative that has garnered attention due to its diverse biological activities. Hydrazones, characterized by the functional group -C=N-NH-, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Hydrazone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activity.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone A | E. coli | 32 µg/mL |

| Hydrazone B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

Research has shown that hydrazones containing quinoline moieties often exhibit enhanced antimicrobial activity due to their ability to interact with bacterial cell membranes and inhibit vital cellular processes .

Anticancer Activity

The anticancer potential of hydrazones has been explored in various studies. The compound this compound has demonstrated promising results against multiple cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Studies indicate that the mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Hydrazones have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokine production.

Case Study:

A study conducted by Abdel-Wahab et al. explored the anti-inflammatory effects of various hydrazones, including those structurally related to this compound. The results indicated a significant reduction in inflammatory markers in treated groups compared to controls, suggesting potential for therapeutic use in inflammatory conditions .

The biological activities of this compound can be attributed to its chemical structure, which allows for interactions with biological targets:

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.